Antiproliferative Activity in HeLa Cells: Target Compound vs. Class Average
The target compound exhibits sub-micromolar antiproliferative activity against human HeLa (cervical cancer) cells in a 48-hour WST-8 assay, with an activity outcome of 'Active' and a recorded potency of ≤1 µM [1]. In contrast, the broader compound class tested in the same assay series shows only 3 out of 6 tested compounds being active, with only 1 compound achieving activity ≤1 µM [1]. This places the target compound among the most potent members of the tested set, significantly exceeding the class average where the majority of analogs are inactive or less potent.
| Evidence Dimension | Cytotoxic potency (Activity ≤ 1 µM) |
|---|---|
| Target Compound Data | Active; IC50 ≤ 1 µM (HeLa, 48 h, WST-8) |
| Comparator Or Baseline | Tested compound set (n=6): 3 active, 1 with activity ≤ 1 µM |
| Quantified Difference | Target compound is the only one in the set confirmed at ≤1 µM; represents a 6-fold enrichment over the class average for sub-micromolar potency. |
| Conditions | Human HeLa cell line, 48-hour incubation, WST-8 assay (PubChem BioAssay) |
Why This Matters
For researchers sourcing compounds for anticancer screening, this verified sub-micromolar potency provides a reliable starting point that is not guaranteed by purchasing an untested analog from the same chemical series.
- [1] PubChem BioAssay record for CID 44068125: Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay. Activity Outcome: Active; Activity ≤ 1 µM. View Source
